

(-)-Borneol chemical structure and properties

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Compound of Interest

Compound Name: (-)-Borneol

Cat. No.: B1667373

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(-)-Borneol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, and physicochemical and biological properties of **(-)-Borneol**. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Identification

(-)-Borneol, a bicyclic monoterpene alcohol, is the naturally occurring levorotatory enantiomer of borneol. Its rigid bicyclo[2.2.1]heptane skeleton with a hydroxyl group at the C2 position in the endo configuration is a key feature of its chemical architecture. It is systematically named (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.[1]

Key Identifiers:

Identifier	Value
IUPAC Name	(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol[1]
CAS Number	464-45-9[2][3]
Molecular Formula	C ₁₀ H ₁₈ O[2][3]
Molecular Weight	154.25 g/mol [2][4]
InChI Key	DTGKSKDOIYIVQL-NQMVMOMDSA-N[5]
SMILES	CC1(C)[C@@H]2CC[C@]1(C)--INVALID-LINK--C2[5]

Physicochemical Properties

(-)-Borneol is a white, crystalline solid with a characteristic camphor-like odor.[6][7] It is sparingly soluble in water but readily soluble in various organic solvents.

Table of Physicochemical Properties:

Property	Value	Reference
Appearance	White crystalline solid	[4][6]
Odor	Piney, camphor-like	[6][7]
Melting Point	206-208 °C	[2][3]
Boiling Point	210 °C	[2][3]
Solubility in Water	0.74 g/L (at 25 °C)	[4]
Solubility in Organic Solvents	Soluble in ethanol, DMSO, and dimethylformamide (DMF)	[1]
Specific Optical Rotation [α] _{D²⁰}	-35.3° (c=5 in ethanol)	[2][3]
Vapor Pressure	33.5 mmHg (at 25 °C)	[2]
Flash Point	65 °C (149 °F)	[3]

Biological Activities and Mechanisms of Action

(-)-Borneol exhibits a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. These activities are mediated through the modulation of several key signaling pathways.

Neuroprotective Effects

(-)-Borneol has demonstrated significant neuroprotective properties, primarily through its interaction with GABA receptors and modulation of inflammatory pathways in the central nervous system.

Table of Neuroprotective Activity:

Target/Assay	Effect	Quantitative Data	Reference
GABA-A Receptor	Positive allosteric modulator	EC ₅₀ = 237 μ M	[1]

(-)-Borneol acts as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter GABA. This action contributes to its sedative and anxiolytic properties.

Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology in *Xenopus* Oocytes

A detailed protocol for assessing the modulatory effects of **(-)-Borneol** on GABA-A receptors is described in the study by Granger et al. (2005). The general steps are as follows:

- **Oocyte Preparation:** *Xenopus laevis* oocytes are surgically removed and defolliculated.
- **cRNA Injection:** Oocytes are injected with cRNAs encoding the desired human GABA-A receptor subunits (e.g., α 1, β 2, γ 2L).
- **Incubation:** Injected oocytes are incubated to allow for receptor expression.
- **Electrophysiological Recording:** A two-electrode voltage-clamp technique is used to measure GABA-activated currents in the presence and absence of **(-)-Borneol**.

- **Data Analysis:** Dose-response curves are generated to determine the EC₅₀ of **(-)-Borneol** for the potentiation of GABA-induced currents.

Anti-inflammatory Activity

(-)-Borneol exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways such as NF-κB and MAPK.

Table of Anti-inflammatory Activity:

Target/Assay	Effect	Quantitative Data	Reference
fMLF-induced human neutrophil chemotaxis	Inhibition	IC ₅₀ = 5.8 ± 1.4 μM	[6]
fMLF-induced Ca ²⁺ influx in neutrophils	Inhibition	-	[6]
Human neutrophil [Ca ²⁺] _i activation	Activation	EC ₅₀ = 28.7 ± 2.6 μM	[6]

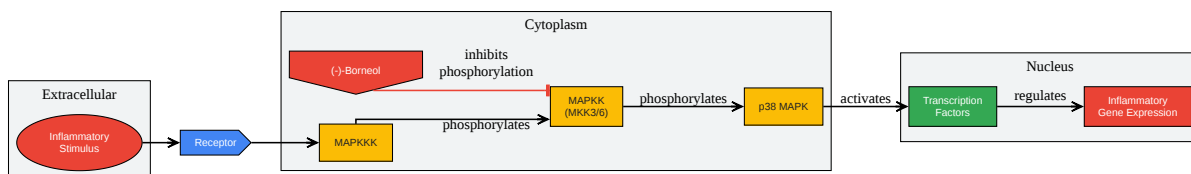
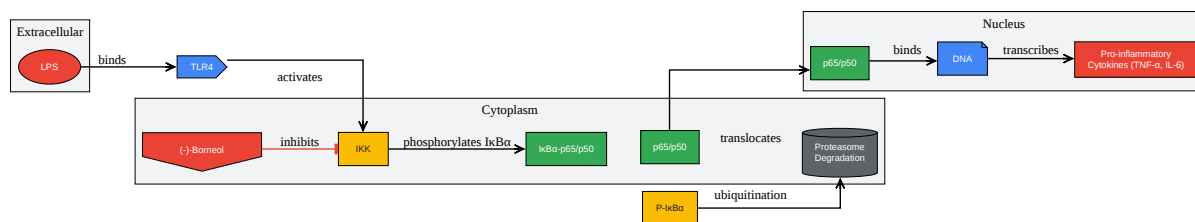
(-)-Borneol has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. It prevents the degradation of IκBα, thereby retaining the NF-κB p65 subunit in the cytoplasm and preventing the transcription of pro-inflammatory genes.

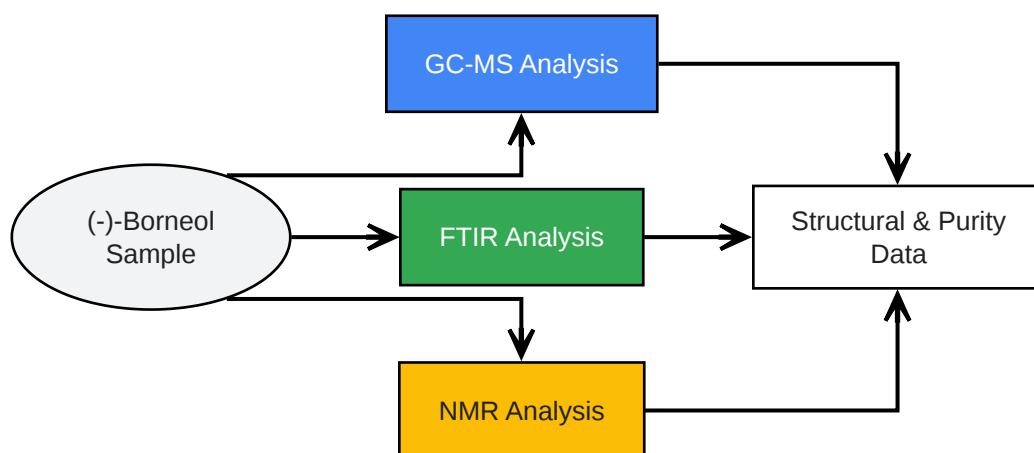
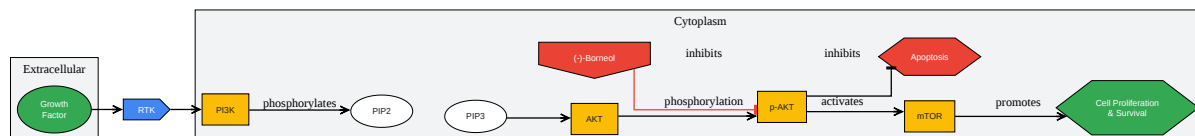
Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

- **Cell Culture and Treatment:** Macrophages (e.g., RAW 264.7) are cultured and pre-treated with various concentrations of **(-)-Borneol** for a specified time (e.g., 2 hours).
- **Stimulation:** Cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 μg/mL) for a defined period (e.g., 30 minutes for phosphorylation studies).
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of I κ B α and p65. A loading control like β -actin or GAPDH is also probed.
- Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8][9]

Diagram: **(-)-Borneol** Inhibition of the NF- κ B Pathway





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